molecular formula C15H13N3O5S B2977801 2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886924-06-7

2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2977801
CAS No.: 886924-06-7
M. Wt: 347.35
InChI Key: AHMFNYVBNXXZIM-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole derivatives. This compound features a benzamide core linked to a furan-substituted 1,3,4-oxadiazole ring and an ethanesulfonyl group, a structure known to be of significant interest in medicinal chemistry and agrochemical research . Compounds with this core structure have been extensively studied for their diverse biological activities. Research on highly similar analogs has demonstrated promising anticancer properties , showing the ability to induce apoptosis and inhibit proliferation in various human cancer cell lines . Furthermore, the 1,3,4-oxadiazole scaffold is recognized for its antimicrobial activity , with related compounds exhibiting inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungal strains . The structural motif of this compound also suggests potential for agricultural applications , as oxadiazole derivatives are investigated for their use as fungicides or pesticides to protect useful plants . The mechanism of action for such compounds is often attributed to the interaction with specific enzymatic targets or cellular signaling pathways, leading to the disruption of vital cellular processes in pathogens or abnormal cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-2-24(20,21)12-8-4-3-6-10(12)13(19)16-15-18-17-14(23-15)11-7-5-9-22-11/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMFNYVBNXXZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing precursor.

    Attachment of the ethanesulfonyl group: This step involves sulfonylation of the benzamide core, typically using ethanesulfonyl chloride in the presence of a base like triethylamine.

    Final coupling: The final product is obtained by coupling the furan-oxadiazole intermediate with the sulfonylated benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative.

    Substitution: The ethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe due to the presence of the furan ring, which can exhibit fluorescence under certain conditions.

Industry

    Polymer Additives: It can be used as an additive in polymers to improve their stability and performance.

    Coatings: The compound can be used in the formulation of advanced coatings with enhanced protective properties.

Mechanism of Action

The mechanism by which 2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and oxadiazole rings can participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding to proteins or nucleic acids. The ethanesulfonyl group can act as an electron-withdrawing group, modulating the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Structure Key Substituents Molecular Formula Biological Activity Log P (Predicted)
Target Compound : 2-(Ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide core 2-Ethanesulfonyl, 5-(furan-2-yl)-oxadiazole C₁₇H₁₆N₄O₅S Not explicitly reported (inference: potential antifungal activity) ~2.8 (estimated)
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide core 4-Cyclohexyl(ethyl)sulfamoyl, 5-(furan-2-yl)-oxadiazole C₂₄H₂₉N₅O₅S Antifungal (IC₅₀: 1.5 µg/mL against C. albicans) ~4.2
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzamide core 4-Benzyl(methyl)sulfamoyl, 5-(4-methoxybenzyl)-oxadiazole C₂₆H₂₅N₅O₅S Antifungal (IC₅₀: 3.0 µg/mL against C. albicans) ~4.5
4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide Benzamide core 4-Chloro, extended butyl linker with oxadiazole-furan C₁₇H₁₅ClN₄O₄ Not reported (structural focus) ~3.1
BJ13630 : 4-[(2-Ethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide Benzamide core 4-(2-Ethylpiperidinyl)sulfonyl, 5-methyl-oxadiazole C₁₇H₂₂N₄O₄S Not reported (structural focus) ~3.6

Key Observations :

  • Sulfonyl/Sulfamoyl Groups : The target compound’s ethanesulfonyl group is less sterically hindered than LMM11’s cyclohexyl(ethyl)sulfamoyl or LMM5’s benzyl(methyl)sulfamoyl, likely enhancing solubility and membrane permeability .
  • Oxadiazole Substituents : The 5-(furan-2-yl) group (shared with LMM11) may contribute to π-π stacking interactions with fungal thioredoxin reductase, a target implicated in antifungal activity .
  • Lipophilicity : The target compound’s predicted log P (~2.8) is lower than LMM11 (~4.2) and LMM5 (~4.5), aligning better with Lipinski’s rule of five for oral bioavailability .

3.

  • Antifungal Activity: LMM11 and LMM5 inhibit C. albicans via thioredoxin reductase inhibition, with LMM11 showing superior potency (IC₅₀: 1.5 µg/mL vs. 3.0 µg/mL for LMM5).
  • Enzyme Selectivity: Thiadiazole analogs (e.g., 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide) show activity against P. aeruginosa, suggesting oxadiazole-thiadiazole swaps modulate target specificity .

Biological Activity

The compound 2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O3SC_{12}H_{12}N_4O_3S with a molecular weight of approximately 284.31 g/mol. The compound features a furan ring and an oxadiazole moiety, which are known for their pharmacological relevance.

Structural Formula

C12H12N4O3S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed potent antiproliferative effects against various human cancer cell lines including HeLa and MDA-MB-231:

CompoundCell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-2313100
Target CompoundHeLa< 100

This suggests that modifications in the benzamide structure can enhance anticancer efficacy .

The proposed mechanism of action for these compounds includes:

  • Inhibition of Tubulin Polymerization : The compound may disrupt microtubule formation, leading to cell cycle arrest.
  • Histone Deacetylase (HDAC) Inhibition : Some derivatives have shown moderate HDAC inhibitory activity, which is crucial for regulating gene expression associated with cancer progression .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. For instance, benzamides substituted with oxadiazole rings have shown moderate inhibitory effects against fungi such as Fusarium oxysporum and Phytophthora capsica:

CompoundTarget OrganismEC50 (μg/mL)
Compound 7hSclerotinia sclerotiorum11.61
Compound 7hBotrytis cinerea17.39

These findings indicate the potential use of such compounds in agricultural applications as fungicides .

Study on Antiproliferative Activity

A systematic study evaluated various derivatives of the benzamide structure against a panel of cancer cell lines. The results demonstrated that specific substitutions significantly enhanced activity compared to the parent compound. Notably, the presence of methoxy groups at strategic positions on the aromatic ring was linked to increased potency against resistant cell lines .

Synthesis and Evaluation

The synthesis of this compound involved multi-step reactions starting from readily available precursors. Following synthesis, biological evaluations were conducted using standard assays to determine IC50 values across different cell lines .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the oxadiazole ring via cyclization of a hydrazide intermediate. For example, furan-2-carbohydrazine can react with a benzoyl chloride derivative under reflux conditions in ethanol .
  • Step 2: Sulfonylation of the benzamide moiety using ethanesulfonyl chloride in the presence of a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) .
  • Optimization Tips:
    • Use dry solvents and inert atmospheres to avoid hydrolysis of sensitive intermediates.
    • Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) to minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy: Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C): Confirm substitution patterns:
    • Furan protons appear as doublets at δ 6.3–7.4 ppm.
    • Ethanesulfonyl groups show characteristic splitting in ¹H NMR (e.g., quartet for CH₂ near δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., exact mass for C₁₇H₁₆N₃O₅S₂: ~428.11 Da) .

Biological Activity and Mechanism

Q. (Basic) How can researchers design antifungal activity assays for this compound?

  • In vitro Antifungal Testing:
    • Use standardized protocols like the CLSI M27-A3 guideline.
    • Test against Candida albicans strains (e.g., ATCC 90028) with fluconazole as a positive control.
    • Dilute compounds in DMSO (≤0.5%) with Pluronic F-127 to enhance solubility .
    • Measure minimum inhibitory concentration (MIC) via microdilution assays .

Q. (Advanced) What computational strategies predict target interactions for this compound?

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., fungal thioredoxin reductase, PDB ID: 5NY3).
    • Prioritize interactions with catalytic residues (e.g., Tyr-158 in M. tuberculosis Enoyl-ACP reductase) .
  • Validation:
    • Correlate docking scores (binding energy ≤−8 kcal/mol) with experimental IC₅₀ values.
    • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Case Study: Discrepancies in MIC values against C. albicans may arise from:
    • Strain Variability: Test across multiple strains (e.g., azole-resistant vs. susceptible).
    • Assay Conditions: Standardize inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) .
    • Structural Analogues: Compare substituent effects (e.g., ethanesulfonyl vs. cyclohexylsulfamoyl groups in LMM11) .

Q. (Advanced) How can structure-activity relationship (SAR) studies improve potency?

  • Key Modifications:
    • Oxadiazole Ring: Replace with thiadiazole to assess electronic effects on enzyme inhibition .
    • Sulfonyl Group: Introduce fluorinated variants (e.g., trifluoroethanesulfonyl) to enhance lipophilicity (log P optimization) .
  • Validation: Synthesize derivatives and test against a panel of enzymes (e.g., carbonic anhydrase II, lipoxygenase) .

Advanced Methodological Challenges

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction:
    • Grow crystals via slow evaporation (e.g., ethanol:water 1:1).
    • Refine structures using SHELXL (e.g., anisotropic displacement parameters, R-factor ≤0.05) .
  • Applications: Confirm planarity of the oxadiazole-furan system and sulfonyl group orientation .

Q. What strategies mitigate toxicity risks during preclinical development?

  • In silico ADMET Prediction:
    • Use SwissADME to evaluate Lipinski’s rules (e.g., molecular weight ≤500 Da, log P ≤5).
    • Predict hepatotoxicity via ProTox-II .
  • In vitro Cytotoxicity: Screen against human cell lines (e.g., HEK293) using MTT assays .

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